molecular formula C19H13ClN2OS2 B2450241 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile CAS No. 478081-59-3

4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile

Cat. No.: B2450241
CAS No.: 478081-59-3
M. Wt: 384.9
InChI Key: YXBBHGXEOGZPCT-UHFFFAOYSA-N
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Description

4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is a complex organic compound with a unique structure that includes a thiophene ring, a benzoyl group, and a chlorobenzyl sulfanyl moiety. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Ring: Starting with a suitable thiophene precursor, such as 2-thiophenecarbonitrile, the thiophene ring is functionalized to introduce the amino and benzoyl groups.

    Introduction of the Benzoyl Group: This step often involves Friedel-Crafts acylation, where benzoyl chloride reacts with the thiophene ring in the presence of a Lewis acid catalyst like aluminum chloride.

    Attachment of the Chlorobenzyl Sulfanyl Group: The chlorobenzyl sulfanyl group is introduced through a nucleophilic substitution reaction, where a chlorobenzyl halide reacts with a thiol derivative of the thiophene compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitro group (if present) or the carbonyl group, converting them to amines or alcohols, respectively.

    Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Reagents like halogens (for electrophilic substitution) or nucleophiles (for nucleophilic substitution) are employed under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the sulfur atom can yield sulfoxides or sulfones, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, this compound is studied for its potential as a bioactive molecule. Its structural features suggest it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicinal chemistry, the compound is explored for its potential therapeutic properties. It may exhibit activities such as anti-inflammatory, antimicrobial, or anticancer effects, although detailed studies are required to confirm these activities.

Industry

Industrially, the compound can be used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it suitable for applications in material science and chemical engineering.

Mechanism of Action

The mechanism of action of 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact mechanism depends on the specific application and the biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-5-benzoyl-2-[(3-methylbenzyl)sulfanyl]-3-thiophenecarbonitrile
  • 4-Amino-5-benzoyl-2-[(3-fluorobenzyl)sulfanyl]-3-thiophenecarbonitrile
  • 4-Amino-5-benzoyl-2-[(3-bromobenzyl)sulfanyl]-3-thiophenecarbonitrile

Uniqueness

Compared to similar compounds, 4-Amino-5-benzoyl-2-[(3-chlorobenzyl)sulfanyl]-3-thiophenecarbonitrile is unique due to the presence of the chlorobenzyl group, which can influence its chemical reactivity and biological activity. This structural variation can lead to differences in how the compound interacts with biological targets and its overall efficacy in various applications.

Properties

IUPAC Name

4-amino-5-benzoyl-2-[(3-chlorophenyl)methylsulfanyl]thiophene-3-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13ClN2OS2/c20-14-8-4-5-12(9-14)11-24-19-15(10-21)16(22)18(25-19)17(23)13-6-2-1-3-7-13/h1-9H,11,22H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YXBBHGXEOGZPCT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=C(C(=C(S2)SCC3=CC(=CC=C3)Cl)C#N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13ClN2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

384.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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